molecular formula C12H13BN2O2 B7953705 [4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid

[4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7953705
M. Wt: 228.06 g/mol
InChI Key: IHLKENBJOWSESX-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid is a boronic acid derivative characterized by its unique structure, which includes a pyrimidinyl group attached to a boronic acid moiety and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid typically involves the following steps:

  • Boronic Acid Formation: The initial step involves the formation of boronic acid from a suitable boron precursor.

  • Coupling Reaction: The boronic acid is then coupled with a pyrimidinyl halide or derivative under Suzuki-Miyaura cross-coupling conditions. This reaction requires a palladium catalyst and a base, often performed in a solvent such as toluene or water.

  • Subsequent Modifications: Further modifications may be necessary to introduce the 3,4-dimethylphenyl group, often achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: [4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid can undergo various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds, involving the coupling of boronic acids with halides or triflates.

  • Oxidation and Reduction: The boronic acid moiety can be oxidized to boronic esters or reduced to borane derivatives.

  • Substitution Reactions: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., sodium carbonate), and solvents (e.g., toluene, water).

  • Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophiles such as nitric acid or halogens, and conditions like acidic or basic environments.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Borane Derivatives: Resulting from reduction reactions.

  • Substituted Pyrimidines: Resulting from electrophilic substitution on the aromatic ring.

Scientific Research Applications

Chemistry: In organic chemistry, [4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid is used as a versatile building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable in the construction of biologically active compounds and materials.

Biology: The compound is utilized in biological research to study enzyme inhibition and protein interactions. Its boronic acid moiety can mimic the natural substrates of enzymes, making it useful in probing enzyme mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-cancer properties and as a lead compound in drug discovery.

Industry: In the chemical industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which [4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, reacting with electrophilic halides to form carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or medicinal context, often involving enzyme inhibition or modulation of protein-protein interactions.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid without the pyrimidinyl group.

  • Pyrimidinylboronic Acid: Similar structure but without the 3,4-dimethylphenyl group.

  • Biphenylboronic Acid: Contains two phenyl rings instead of a pyrimidinyl group.

Uniqueness: [4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid is unique due to its combination of a pyrimidinyl group and a 3,4-dimethylphenyl group, which provides distinct chemical properties and reactivity compared to its similar compounds. This combination enhances its utility in various chemical reactions and applications.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)pyrimidin-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O2/c1-8-3-4-10(5-9(8)2)12-11(13(16)17)6-14-7-15-12/h3-7,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLKENBJOWSESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2=CC(=C(C=C2)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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